molecular formula C19H21ClN6O2S B11269273 N-(3-chlorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide

N-(3-chlorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide

Cat. No.: B11269273
M. Wt: 432.9 g/mol
InChI Key: OHTDQFVNRMQJMQ-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group, an ethylpiperazine moiety, and a thiazolopyrimidine core suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE typically involves multiple steps, including the formation of the thiazolopyrimidine core, the introduction of the chlorophenyl group, and the attachment of the ethylpiperazine moiety. Common synthetic routes may include:

    Formation of Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Chlorophenyl Group: This step may involve the use of chlorinated aromatic compounds and coupling reactions.

    Attachment of Ethylpiperazine Moiety: This can be done through nucleophilic substitution reactions using ethylpiperazine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, such as anticancer, antiviral, or antimicrobial agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE would depend on its specific biological target. Potential mechanisms may include:

    Inhibition of Enzymes: The compound may act as an inhibitor of specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to and modulate the activity of certain receptors.

    DNA/RNA Interaction: The compound could interact with nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CHLOROPHENYL)-2-[2-(4-METHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE
  • N-(3-CHLOROPHENYL)-2-[2-(4-PROPYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE

Uniqueness

The uniqueness of N-(3-CHLOROPHENYL)-2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE lies in its specific structural features, such as the ethylpiperazine moiety, which may confer distinct biological activities compared to similar compounds with different substituents.

Properties

Molecular Formula

C19H21ClN6O2S

Molecular Weight

432.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

InChI

InChI=1S/C19H21ClN6O2S/c1-2-24-6-8-25(9-7-24)19-23-17-16(29-19)18(28)26(12-21-17)11-15(27)22-14-5-3-4-13(20)10-14/h3-5,10,12H,2,6-9,11H2,1H3,(H,22,27)

InChI Key

OHTDQFVNRMQJMQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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